1-(4-Bromobutoxy)-3-iodobenzene
Description
Significance of Aryl Ethers in Molecular Design
Furthermore, the geometry of the aryl ether bond influences the three-dimensional conformation of a molecule, which is critical for its interaction with biological targets such as enzymes and receptors. This structural role makes the aryl ether a privileged scaffold in drug discovery. acs.org Numerous approved small-molecule drugs contain the alkyl aryl ether moiety, highlighting its centrality to the bioactive structures of many pharmaceuticals. labinsights.nlresearchgate.net Beyond medicine, aryl ethers are key components in polymers and other advanced materials, where their thermal stability and specific electronic characteristics are leveraged. labinsights.nl
Strategic Utility of Halogenated Benzene (B151609) Derivatives in Synthetic Chemistry
The introduction of halogen atoms onto a benzene ring is a foundational strategy in organic synthesis. rsc.org Halogenated benzenes serve as versatile precursors for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. nih.govresearchgate.net The identity of the halogen atom (F, Cl, Br, I) dictates the reactivity of the carbon-halogen (C-X) bond, providing a powerful tool for selective synthesis.
In palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings, the reactivity of the aryl halide is directly related to the C-X bond strength. wikipedia.orgnih.gov The bond becomes weaker and more susceptible to oxidative addition—the typical rate-determining step in these catalytic cycles—as one descends the halogen group. wikipedia.orglibretexts.org This establishes a clear and exploitable reactivity hierarchy.
| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Conditions |
|---|---|---|
| Ar-I (Iodide) | Highest | Mild conditions (e.g., room temperature) |
| Ar-Br (Bromide) | Intermediate | Moderate heating often required |
| Ar-Cl (Chloride) | Lowest | Requires specialized, highly active catalyst systems and higher temperatures |
This differential reactivity allows chemists to design polyhalogenated aromatic compounds that can undergo sequential, site-selective functionalization. nih.govlibretexts.org For instance, in a molecule containing both an iodine and a bromine atom on a benzene ring, the carbon-iodine bond can be selectively coupled while leaving the carbon-bromine bond intact for a subsequent, different coupling reaction. ossila.com This strategic approach is fundamental to the efficient synthesis of complex, multi-substituted aromatic systems. acs.org
Position of 1-(4-Bromobutoxy)-3-iodobenzene within Contemporary Organic Synthesis
The compound this compound is a specialized chemical intermediate designed to exploit the principles of both aryl ether chemistry and the differential reactivity of halogenated benzenes. Its structure is notable for containing three distinct reactive sites, making it a highly valuable trifunctional building block for multi-step organic synthesis.
| Property | This compound | 1-Bromo-3-iodobenzene |
|---|---|---|
| Molecular Formula | C₁₀H₁₂BrIO | C₆H₄BrI |
| Molecular Weight | 354.01 g/mol | 282.90 g/mol |
| Structure | A 3-iodophenyl group linked via an ether oxygen to a four-carbon chain terminating in a bromine atom. | A benzene ring substituted with bromine and iodine at the 1 and 3 positions. |
| Key Functional Groups | Aryl Iodide, Aryl Ether, Alkyl Bromide | Aryl Iodide, Aryl Bromide |
The strategic value of this compound lies in the orthogonal reactivity of its functional groups:
Aryl Iodide: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. libretexts.org This allows for the initial, selective introduction of an aryl, vinyl, or alkynyl group at this position under mild conditions. wikipedia.orgorganic-chemistry.org
Aryl Ether: The ether linkage provides a stable, flexible spacer that connects the reactive aromatic core to the butoxy chain. This is a common feature in medicinal chemistry, for instance, in linking a pharmacophore to a side chain that modulates solubility or binds to a secondary pocket of a biological target. google.combldpharm.com
Alkyl Bromide: The terminal bromo group on the butoxy chain serves as a classic electrophile for nucleophilic substitution reactions (Sₙ2). This allows for the subsequent attachment of amines, alcohols, thiols, or other nucleophiles to form a variety of new ether, amine, or thioether linkages.
This trifunctional nature enables a synthetic chemist to perform a programmed, stepwise elaboration of a molecule. One could first perform a Sonogashira or Suzuki coupling at the highly reactive aryl iodide position, then carry out a nucleophilic substitution at the terminal alkyl bromide, and potentially follow this with a second, more forcing cross-coupling reaction involving the less reactive C-Br bond of the parent 1-bromo-3-iodobenzene core if needed, although the primary utility is often in the aryl iodide/alkyl bromide combination. This controlled, sequential approach minimizes the formation of undesired byproducts and provides an efficient pathway to complex target structures, positioning this compound as a sophisticated linker for advanced organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrIO |
|---|---|
Molecular Weight |
355.01 g/mol |
IUPAC Name |
1-(4-bromobutoxy)-3-iodobenzene |
InChI |
InChI=1S/C10H12BrIO/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2 |
InChI Key |
UUMNFIRKGGWPIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCCCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Bromobutoxy 3 Iodobenzene
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 1-(4-bromobutoxy)-3-iodobenzene reveals two primary disconnection points, leading to logical and commonly employed synthetic strategies. The most apparent disconnection is at the ether linkage (C-O bond), suggesting an etherification reaction as the final step. This leads to two key precursors: 3-iodophenol (B1680319) and a 4-bromobutyl halide.
A second, less direct, disconnection could involve the carbon-iodine bond, suggesting a late-stage iodination of a precursor molecule, 1-(4-bromobutoxy)benzene. However, this approach presents challenges regarding regioselectivity.
Alkylation and Etherification Strategies
The formation of the ether bond in this compound is most commonly achieved through nucleophilic substitution reactions, with the Williamson ether synthesis and its variants being the most prominent methods.
O-Alkylation of 3-Iodophenol with 1,4-Dibromobutane (B41627)
The most direct and widely utilized method for the synthesis of this compound is the O-alkylation of 3-iodophenol with 1,4-dibromobutane. This reaction is a classic example of the Williamson ether synthesis. In this process, the phenolic proton of 3-iodophenol is first abstracted by a base to form the more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction, displacing a bromide ion and forming the desired ether linkage.
The choice of base and solvent is crucial for the success of this reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). Polar aprotic solvents such as acetone (B3395972), dimethylformamide (DMF), or acetonitrile (B52724) are often employed to dissolve the reactants and facilitate the SN2 mechanism. masterorganicchemistry.comyoutube.com To favor the monosubstitution product and minimize the formation of the bis-ether byproduct, an excess of 1,4-dibromobutane is typically used.
A representative procedure involves stirring 3-iodophenol with a slight excess of 1,4-dibromobutane in the presence of a base like potassium carbonate in a suitable solvent such as acetone or DMF at elevated temperatures. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated through standard workup procedures, including extraction and purification by column chromatography.
Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Ethers
| Phenol (B47542) | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Ethylphenol | Methyl iodide | NaOH | Water/Dichloromethane (Phase Transfer) | Room Temp | - | youtube.com |
| Hydroquinone | 1,4-Dibromobutane | K₂CO₃ | Acetone | Reflux | - | researchgate.net |
| 3-Iodophenol | 1,4-Dibromobutane | K₂CO₃ | Acetone/DMF | Reflux | High (expected) | Inferred from researchgate.net |
Alternative Etherification Protocols (e.g., Williamson Ether Synthesis Variants)
While the direct alkylation with 1,4-dibromobutane is efficient, variations of the Williamson ether synthesis can also be employed. For instance, instead of a dihaloalkane, one could use 4-bromobutan-1-ol. In this case, the alcohol would first need to be converted into a better leaving group, for example, by tosylation or mesylation, to facilitate the SN2 reaction with the 3-iodophenoxide. This two-step approach, however, is less atom-economical than the direct use of 1,4-dibromobutane.
Phase-transfer catalysis is another variant that can be particularly useful when dealing with reactants of differing solubility. youtube.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from an aqueous or solid phase to the organic phase containing the alkylating agent, thereby accelerating the reaction. youtube.com
Palladium-Catalyzed Synthetic Routes
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-O bonds, which can be considered as an alternative to the classical Williamson ether synthesis.
Exploration of Palladium-Catalyzed Cross-Coupling for Aryl-Oxygen Bond Formation
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of aryl ethers. In principle, this compound could be synthesized by the palladium-catalyzed coupling of 3-iodophenol with 4-bromobutanol. This approach would involve an oxidative addition of the aryl iodide to a palladium(0) complex, followed by reaction with the alcohol and reductive elimination to form the ether and regenerate the catalyst.
However, the presence of two different halogens in the desired product and the potential for self-coupling or reaction at the bromo-end of the butanol derivative would need to be carefully considered and controlled, likely through the choice of catalyst, ligand, and reaction conditions. While powerful, this method might be more complex to optimize for this specific target compared to the straightforward Williamson ether synthesis.
Halogenation Approaches
An alternative synthetic strategy involves the late-stage introduction of one of the halogen atoms onto a pre-formed ether. For instance, one could envision the synthesis of 1-(4-bromobutoxy)benzene followed by iodination, or the synthesis of 1-(4-iodobutoxy)benzene followed by bromination of the aromatic ring.
The directing effects of the alkoxy group must be considered in these electrophilic aromatic substitution reactions. The butoxy group is an ortho-, para-director. Therefore, direct halogenation of 1-(4-bromobutoxy)benzene would likely yield a mixture of ortho- and para-isomers, with the desired meta-isomer being a minor product, if formed at all. This makes regioselective halogenation a significant challenge for this synthetic route.
Direct iodination of benzene (B151609) and its derivatives often requires an oxidizing agent to generate a more potent electrophilic iodine species. libretexts.org Similarly, the bromination of benzene typically requires a Lewis acid catalyst. libretexts.orglibretexts.orgmsu.edukhanacademy.org While methods for regioselective halogenation exist, they often require specific directing groups or complex reaction setups, making this approach less practical for the synthesis of this compound compared to the convergent Williamson ether synthesis.
Directed Iodination of Aryl Ethers
The introduction of an iodine atom onto an aryl ether, such as a precursor to this compound, is typically achieved through electrophilic aromatic substitution. The hydroxyl group of a phenol is a strong activating and ortho, para-directing group. refinerlink.comlibretexts.org This directing effect is crucial in strategies aiming to synthesize the target molecule from a phenolic precursor.
One common and effective method for the iodination of activated aromatic rings is the use of N-iodosuccinimide (NIS) as the iodinating agent, often in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). nih.gov The catalyst enhances the electrophilicity of the iodine. For a precursor like 1-(4-bromobutoxy)benzene, the ether oxygen, being an activating group, would direct the incoming electrophile to the ortho and para positions. To achieve the desired 3-iodo substitution pattern, one would ideally start with a precursor that already has a directing group at the 1-position and then introduce the iodine at the 3-position.
Alternatively, direct iodination of phenol itself followed by etherification is a viable route. The direct iodination of phenol can be achieved using various reagents. While molecular iodine (I₂) alone is generally unreactive with benzene, its reactivity is significantly enhanced in the presence of an oxidizing agent. niscpr.res.in Common oxidizing agents include nitric acid, hydrogen peroxide, or copper salts, which oxidize iodine to the more potent electrophile, the iodine cation (I⁺). niscpr.res.in The reaction of phenol with iodine in the presence of an oxidizing agent can lead to a mixture of mono-, di-, and tri-iodinated phenols. dtu.dk The regioselectivity of this reaction can be influenced by the reaction conditions, such as pH. dtu.dk For instance, iodination of phenol with elemental iodine has been shown to yield a high proportion of the ortho-iodinated product. dtu.dk
A summary of common iodinating agents for phenols is presented in the table below.
| Iodinating Agent/System | Substrate | Key Features | Reference |
| N-Iodosuccinimide (NIS) / p-Toluenesulfonic acid (PTSA) | Phenols, Anisoles | Good regioselectivity, mild conditions. | nih.gov |
| Iodine (I₂) / Oxidizing Agent (e.g., H₂O₂, HNO₃) | Phenols | Oxidizing agent generates a more reactive electrophile. | niscpr.res.in |
| Iodine Monochloride (ICl) | Phenols | More electrophilic than I₂, effective for less activated rings. | libretexts.org |
Starting with 3-iodophenol, the synthesis can proceed via a Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with a suitable alkylating agent, such as 1,4-dibromobutane. francis-press.comed.gov This approach circumvents the challenges of regioselective iodination of the ether.
Selective Bromination on Alkyl Chains
Once the 3-iodophenoxy moiety is attached to a butanol chain, the terminal hydroxyl group needs to be converted to a bromide. This transformation requires a selective brominating agent that will not react with the aromatic ring or the ether linkage.
Several reagents are available for the selective bromination of primary alcohols. One common method is the use of phosphorus tribromide (PBr₃). This reagent is effective for converting primary and secondary alcohols to the corresponding alkyl bromides. Another widely used method is the Appel reaction, which employs a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).
N-Bromosuccinimide (NBS) is a versatile reagent often used for allylic and benzylic brominations via a radical pathway. chemspider.com However, under different conditions, it can also be used for the bromination of electron-rich aromatic compounds. chemspider.com For the selective bromination of the alkyl chain in a molecule like 4-(3-iodophenoxy)butan-1-ol, conditions that favor nucleophilic substitution over aromatic bromination must be chosen carefully to avoid unwanted side reactions on the electron-rich aromatic ring.
The table below summarizes common reagents for the selective bromination of alcohols.
| Brominating Agent | Substrate Type | Key Features |
| Phosphorus Tribromide (PBr₃) | Primary and Secondary Alcohols | Effective, but can be harsh. |
| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | Primary and Secondary Alcohols | Milder conditions (Appel reaction). |
| N-Bromosuccinimide (NBS) | Alcohols (can also brominate aromatics) | Requires careful control of reaction conditions to ensure selectivity. |
Advanced Synthetic Strategies and Methodological Innovations
The synthesis of specifically substituted aromatic compounds like this compound often benefits from advanced synthetic methods that offer high chemo- and regioselectivity.
Chemo- and Regioselective Functionalization Techniques
The concept of chemo- and regioselectivity is paramount in the synthesis of complex organic molecules. For a molecule with multiple reactive sites, such as the precursors to this compound, it is crucial to control which functional group reacts and where the new substituent is introduced.
For instance, in a molecule containing both a phenol and an alcohol, selective protection of one hydroxyl group allows for the selective functionalization of the other. The Williamson ether synthesis itself is a highly chemoselective reaction, as the phenoxide is a much stronger nucleophile for aromatic substitution than the alkoxide would be for attacking an unactivated aryl halide. francis-press.com
Modern synthetic chemistry has seen the development of numerous catalytic systems that can direct reactions to specific positions on an aromatic ring, sometimes overriding the inherent directing effects of existing substituents. While not specifically detailed for this molecule in the provided search results, palladium-catalyzed cross-coupling reactions, for example, have revolutionized the formation of C-C and C-heteroatom bonds with high regioselectivity. organic-chemistry.orgnih.gov Such methods could potentially be adapted for the synthesis of precursors to the target molecule.
Mechanistic Investigations of Synthesis Pathways
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The electrophilic iodination of phenols proceeds through the formation of a sigma complex (also known as an arenium ion), where the electrophile has attacked the aromatic ring. niscpr.res.inmdpi.com The stability of this intermediate is influenced by the substituents already present on the ring. The electron-donating nature of the hydroxyl or alkoxy group stabilizes the positive charge in the sigma complex, particularly when the attack is at the ortho or para position, thus accelerating the reaction at these sites. refinerlink.com
The iodination of benzene itself is a reversible reaction, and the hydrogen iodide (HI) produced can reduce the iodinated product back to the starting material. dtu.dk To drive the reaction to completion, an oxidizing agent is often added to remove the HI as it is formed. dtu.dk
In the Williamson ether synthesis, the reaction proceeds via an S_N2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. francis-press.com The efficiency of this reaction is dependent on the nature of the alkyl halide, with primary halides being the most reactive.
Reactivity and Chemical Transformations of 1 4 Bromobutoxy 3 Iodobenzene
Reactivity at the Bromoalkoxy Moiety
The 4-bromobutoxy portion of the molecule contains a primary alkyl bromide. The carbon-bromine (C-Br) bond is polarized, with the carbon atom being electrophilic, making it a prime target for nucleophiles.
Nucleophilic Substitution Reactions
The primary alkyl bromide is highly susceptible to nucleophilic substitution, typically proceeding through an S_N2 mechanism. This reaction involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new covalent bond. A wide variety of nucleophiles can be employed, including amines, alkoxides, cyanides, and azides, to introduce diverse functional groups at the terminus of the butoxy chain.
Interactive Table 1: Representative Nucleophilic Substitution Reactions at the Bromoalkoxy Moiety
| Nucleophile | Reagent Example | Product Structure | Product Name |
| Amine | Piperidine | 1-(4-(Piperidin-1-yl)butoxy)-3-iodobenzene | |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-Iodo-3-(4-methoxybutoxy)benzene | |
| Cyanide | Sodium cyanide (NaCN) | 5-(3-Iodophenoxy)pentanenitrile | |
| Azide (B81097) | Sodium azide (NaN₃) | 1-(4-Azidobutoxy)-3-iodobenzene |
Elimination Reactions
While nucleophilic substitution is the dominant pathway for primary alkyl halides, elimination reactions can also occur, particularly in the presence of strong, sterically hindered bases. This process, typically an E2 elimination, would involve the abstraction of a proton from the carbon atom adjacent to the C-Br bond (the β-carbon) and the simultaneous departure of the bromide ion, resulting in the formation of a double bond. However, for a primary bromide like that in 1-(4-Bromobutoxy)-3-iodobenzene, substitution reactions are generally more favorable.
Organometallic Reagent Interactions (e.g., Grignard, Organolithium Formation)
The formation of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, involves the reaction of an alkyl or aryl halide with magnesium or lithium metal, respectively. researchgate.netthermofisher.kr These reagents are powerful nucleophiles and strong bases. researchgate.net In principle, either the C-Br or the C-I bond in this compound could react. However, the reactivity of halogens in these formations generally follows the trend I > Br > Cl. thermofisher.kr Consequently, attempting to form a Grignard or organolithium reagent would likely lead to a reaction at the more reactive iodoarene position rather than the bromoalkoxy moiety. Achieving selective formation at the alkyl bromide site is challenging and would require specialized conditions or protecting group strategies. Studies on related dihalides often show that selectivity in Grignard formation can be difficult to control. researchgate.netdoi.org
Reactivity at the Iodoarene Moiety
The iodoarene part of the molecule is a key site for modern carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by transition metals.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine (C-I) bond on the benzene (B151609) ring is an excellent handle for transition metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to aryl bromides allows for highly selective transformations at this position. libretexts.org This selective reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl systems and other conjugated structures. wikipedia.org
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org The reaction couples an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgreddit.com
Given the differential reactivity of aryl halides in the oxidative addition step of the catalytic cycle (I > OTf > Br > Cl), the Suzuki-Miyaura reaction on this compound would proceed with high selectivity at the C-I bond. libretexts.org This allows for the introduction of a new aryl, vinyl, or alkyl group at the 3-position of the phenoxy ring while preserving the bromoalkoxy chain for further synthetic elaboration. A variety of palladium catalysts, ligands, bases, and solvent systems can be employed to optimize the reaction for different substrates. reddit.comresearchgate.net
Interactive Table 2: Representative Suzuki-Miyaura Coupling Conditions for an Aryl Iodide
| Boronic Acid Partner | Catalyst / Ligand | Base | Solvent | Temperature | Product Example |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 °C | 3-(4-Bromobutoxy)-1,1'-biphenyl |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 90 °C | 3-(4-Bromobutoxy)-4'-methoxy-1,1'-biphenyl |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 85 °C | 2-(3-(4-Bromobutoxy)phenyl)thiophene |
| Methylboronic acid | Pd(amphos)Cl₂ | K₃PO₄ | Toluene/Water | 100 °C | 3-(4-Bromobutoxy)-1-methylbenzene |
Hypervalent Iodine Chemistry Applications
Hypervalent iodine compounds are molecules in which an iodine atom formally possesses more than eight electrons in its valence shell. wikipedia.org These compounds, particularly λ3- and λ5-iodanes, are known for their oxidizing and electrophilic properties and have found extensive use in organic synthesis. wikipedia.org The iodine atom in this compound can be oxidized to form hypervalent iodine species, opening up a range of synthetic possibilities.
Aryl iodides can be oxidized to form hypervalent iodine(III) and iodine(V) reagents, which are valuable oxidizing agents in organic synthesis due to their mild and selective nature. arkat-usa.orgorganic-chemistry.org For instance, iodoarenes can be oxidized to (diacetoxyiodo)arenes using reagents like sodium perborate (B1237305) in acetic acid or m-chloroperoxybenzoic acid. organic-chemistry.org These hypervalent iodine(III) compounds can then be used to perform a variety of oxidative transformations. arkat-usa.org While direct examples with this compound are not detailed, the general reactivity suggests its potential to be converted into a hypervalent iodine reagent, which could then mediate oxidations of alcohols, carbonyl compounds, and other functional groups. arkat-usa.orgorganic-chemistry.org The hypervalent iodine reagent (diacetoxyiodo)benzene (B116549) (DIB) has been shown to be a versatile promoter for the activation of the sulfur atom in thiols, leading to the formation of disulfides and sulfenamides. researchgate.net
Diaryliodonium salts are another class of hypervalent iodine compounds that can be synthesized from aryl iodides. princeton.edu These salts are effective arylating agents. The synthesis often involves the oxidation of an iodoarene followed by reaction with another aromatic compound. beilstein-journals.org For example, (diacetoxyiodo)arenes can react with electron-rich arenes to form diaryliodonium salts. beilstein-journals.org It is conceivable that this compound could be converted into a diaryliodonium salt. This would create a reagent capable of transferring the 3-(4-bromobutoxy)phenyl group to a variety of nucleophiles, a transformation with potential applications in the synthesis of complex organic molecules.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-metal bonds, typically with organolithium or Grignard reagents. The rate of this exchange is heavily dependent on the nature of the halogen, with the general trend being I > Br > Cl. This inherent difference in reactivity is the foundation for the selective functionalization of di- and polyhalogenated aromatic compounds.
In the case of this compound, the carbon-iodine bond is significantly more susceptible to metal-halogen exchange than the carbon-bromine bond. Treatment of this compound with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) is expected to selectively form the corresponding 3-lithio-1-(4-bromobutoxy)benzene intermediate. This high degree of selectivity allows for the introduction of an electrophile at the position formerly occupied by the iodine atom, while leaving the bromoalkyl chain intact for subsequent transformations.
The resulting organolithium species is a potent nucleophile and can react with a wide array of electrophiles. For instance, quenching the reaction with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide would yield a carboxylic acid, and treatment with an alkyl halide could introduce a new alkyl group. The chemoselectivity of this reaction is a critical feature, enabling a stepwise approach to molecular elaboration.
Aromatic Substitution Reactions
The benzene ring of this compound is subject to electrophilic aromatic substitution reactions. The directing effects of the substituents play a crucial role in determining the position of incoming electrophiles. The alkoxy group (-O-(CH₂)₄-Br) is an activating, ortho-, para-director, while the iodine atom is a deactivating, ortho-, para-director.
Given the positions of the existing substituents at C1 and C3, the potential sites for electrophilic attack are C2, C4, C5, and C6. The strong activating effect of the alkoxy group would primarily direct incoming electrophiles to the ortho positions (C2 and C6) and the para position (C4). The deactivating but ortho-, para-directing iodine atom would also favor substitution at C2 and C4. Therefore, a combination of these directing effects would likely lead to a mixture of products, with substitution favored at the C2, C4, and C6 positions. The precise ratio of these products would depend on the specific reaction conditions and the nature of the electrophile.
Chemoselective Transformations of Dual Halogen Functionalities
The presence of both bromine and iodine on the same molecule, one on the aromatic ring and one on the alkyl chain, as well as the di-halogenated aromatic system, provides a rich platform for chemoselective transformations. This allows for the sequential introduction of different functional groups, a highly valuable strategy in multi-step synthesis.
Differential Reactivity of Bromine vs. Iodine
The difference in reactivity between the aryl-iodine and aryl-bromine bonds is a well-established principle in transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a low-valent metal center (e.g., palladium(0) or nickel(0)) than the C-Br bond. This reactivity difference is routinely exploited in sequential cross-coupling reactions.
For this compound, this differential reactivity allows for the selective functionalization of the C-I bond. For example, a Sonogashira coupling with a terminal alkyne, a Suzuki coupling with a boronic acid, or a Buchwald-Hartwig amination with an amine can be performed selectively at the C3 position under carefully controlled conditions, leaving the C-Br bond untouched.
The following table illustrates the expected selective reactivity in common cross-coupling reactions:
| Reaction Type | Expected Site of Primary Reaction | Catalyst/Reagents Example |
| Suzuki Coupling | C-I | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid |
| Sonogashira Coupling | C-I | Pd(PPh₃)₄, CuI, Et₃N, Terminal alkyne |
| Buchwald-Hartwig Amination | C-I | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Amine |
| Heck Coupling | C-I | Pd(OAc)₂, P(o-tol)₃, Et₃N, Alkene |
This chemoselectivity is a powerful tool in synthetic design, as it allows for the introduction of a diverse range of substituents at a specific position on the aromatic ring.
Sequential Functionalization Strategies
The ability to selectively functionalize one halogen site over the other opens the door to sequential functionalization strategies. A typical synthetic sequence would involve an initial cross-coupling reaction at the more reactive iodine position. The resulting product, now bearing a new substituent at the C3 position and retaining the bromobutoxy group, can then be subjected to a second, distinct transformation at the bromine site.
For example, a synthetic route could begin with a Suzuki coupling to introduce a new aryl group at the C3 position. The resulting bromoalkoxy-substituted biaryl could then undergo a nucleophilic substitution reaction at the terminal bromine of the butoxy chain. This could involve reaction with an amine to form a tertiary amine, or with a cyanide salt to introduce a nitrile group, which could be further elaborated.
An alternative strategy could involve a second cross-coupling reaction at the bromine site, although this would typically require more forcing conditions (e.g., a different catalyst/ligand system or higher temperatures) than the initial reaction at the iodine site.
The synthesis of the antipsychotic drug Cariprazine utilizes intermediates that highlight the importance of such sequential functionalization strategies, where precise control over the reactivity of different halogenated positions is paramount to achieving the desired molecular target.
Applications in Advanced Organic Materials and Complex Molecule Synthesis
As a Versatile Building Block in Supramolecular Chemistry
Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies from smaller building blocks, held together by non-covalent interactions. The unique bifunctional nature of 1-(4-Bromobutoxy)-3-iodobenzene, featuring a bromoalkoxy chain and an iodoaromatic moiety, theoretically makes it a candidate for such applications. The iodo-group can participate in halogen bonding, a highly directional interaction, while the bromo-group offers a reactive site for nucleophilic substitution, allowing for the covalent linkage of molecular components.
Precursor for Macrocyclic and Cage Compounds
Macrocycles and cage compounds are large, cyclic, or three-dimensional molecules with internal cavities. They are of significant interest for their ability to encapsulate smaller guest molecules, with applications in sensing, catalysis, and drug delivery. A molecule like this compound could potentially serve as a precursor to such structures. The bromo- and iodo- functionalities could be exploited in cyclization reactions, either through self-condensation or by reacting with complementary molecules to form the desired macrocyclic or cage-like architecture. However, specific examples of its use in this context are not documented in available research.
Integration into Self-Assembled Systems
Self-assembly is the spontaneous organization of molecules into ordered structures. Halogen bonding involving the iodine atom of this compound could, in principle, direct the formation of one-, two-, or three-dimensional networks. The interplay between these non-covalent interactions and the conformational flexibility of the butoxy chain would be expected to influence the final architecture of the self-assembled system. Despite this potential, there are no specific studies detailing the self-assembly behavior of this compound.
Role in Liquid Crystalline Material Development
Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Their unique optical and electronic properties make them crucial components in display technologies and other advanced materials.
Synthesis of Mesogenic Cores and Peripheral Chains
The development of liquid crystalline materials often involves the synthesis of molecules with a rigid mesogenic core and flexible peripheral chains. The 3-iodophenyl group of this compound could potentially act as part of a mesogenic core, while the bromobutoxy chain could serve as a flexible tail or a reactive handle to attach other molecular fragments. The specific influence of the iodo and bromo substituents on the mesomorphic properties would be a key area of investigation. At present, there is no published research describing the synthesis of mesogens using this specific building block.
Design of Columnar Discotic Liquid Crystals
Columnar discotic liquid crystals are a class of materials where disc-shaped molecules stack on top of one another to form columns. These materials are of interest for their potential as one-dimensional charge conductors. While the synthesis of such materials often involves the functionalization of a central core with multiple side chains, the specific use of this compound in the design of these complex architectures has not been reported.
Precursor in Medicinal Chemistry Research
The search for new therapeutic agents is a major driver of synthetic organic chemistry. The introduction of halogen atoms into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties. The presence of both bromine and iodine in this compound makes it a potentially interesting starting material for the synthesis of novel bioactive molecules. The different reactivities of the C-Br and C-I bonds could allow for selective functionalization, leading to a diverse range of potential drug-like molecules. Nevertheless, there are no specific reports in the scientific literature that describe the use of this compound as a precursor in any medicinal chemistry program.
Contributions to Polymer Science
The bifunctionality of this compound also makes it a valuable component in the synthesis and modification of polymers. It can act as a monomer in controlled polymerization processes or be used to functionalize existing polymer backbones.
Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. cmu.edunih.gov The alkyl bromide functionality of this compound can serve as an initiator for ATRP. nih.gov
In a typical ATRP process, a transition metal complex reversibly activates and deactivates the growing polymer chain, allowing for controlled chain growth. By using this compound as an initiator, a polymer chain can be grown from the butoxy side chain. The resulting polymer would have a terminal iodobenzene (B50100) group, which can be further modified post-polymerization.
This approach allows for the synthesis of well-defined polymers with a reactive handle at one end. This "end-functionalized" polymer can then be used in a variety of applications, such as the formation of block copolymers, surface grafting, or conjugation to biomolecules. nih.gov
| Polymerization Technique | Role of this compound | Resulting Polymer Structure |
| ATRP | Initiator | Polymer with a terminal 3-iodophenoxy group |
| RAFT | Potential Chain Transfer Agent (after modification) | Not directly applicable without modification |
The reactivity of the C-Br and C-I bonds can also be exploited to graft this compound onto existing polymer backbones. biosyn.comglenresearch.comnih.govmdpi.com This post-polymerization modification strategy is a powerful tool for introducing new functionalities and properties to a polymer. rsc.orgnih.govrsc.org
For example, a polymer with pendant nucleophilic groups, such as hydroxyl or amine groups, could be reacted with this compound to attach the iodophenoxy moiety to the polymer backbone via the butoxy linker. The resulting polymer would be decorated with iodobenzene units, which could then be used for further reactions.
These pendant iodobenzene groups can serve as sites for cross-linking, for the attachment of other molecules through cross-coupling reactions, or for altering the material's properties, such as its refractive index or thermal stability. This method provides a versatile platform for the design of functional materials with tailored properties.
| Polymer Backbone | Reaction for Grafting | Functionality Introduced |
| Poly(vinyl alcohol) | Williamson Ether Synthesis | Pendant 3-iodophenoxy groups |
| Poly(styrene-co-chloromethylstyrene) | Nucleophilic Substitution | Pendant 3-iodophenoxy groups |
| Poly(acrylic acid) | Esterification | Pendant 3-iodophenoxy groups |
Computational and Theoretical Investigations
Electronic Structure Analysis and Molecular Orbital Theory
The electronic characteristics of 1-(4-Bromobutoxy)-3-iodobenzene are determined by the interplay of its constituent parts: the aromatic benzene (B151609) ring, the electron-donating butoxy group, and the electron-withdrawing halogen substituents. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these electronic effects.
Molecular Orbital Theory provides a detailed picture of the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. For this compound, the HOMO is expected to be a π-orbital localized primarily on the electron-rich aromatic ring, with significant contributions from the p-orbitals of the oxygen and iodine atoms. The LUMO is likely a π-antibonding orbital of the benzene ring, but could also have significant contributions from the σ-antibonding orbitals of the C-I and C-Br bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of both bromine and iodine atoms, along with the ether linkage, is expected to result in a moderately low HOMO-LUMO gap, rendering the molecule susceptible to various chemical transformations.
Table 1: Predicted Electronic Properties of this compound (Note: These are estimated values based on typical DFT calculations for analogous substituted benzenes and may vary depending on the computational method and basis set used.)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability; higher values suggest greater ease of oxidation. |
| LUMO Energy | ~ -1.2 eV | Indicates the electron-accepting ability; lower values suggest greater ease of reduction. |
| HOMO-LUMO Gap | ~ 5.3 eV | Reflects chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Dipole Moment | ~ 2.5 D | Indicates the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry serves as a powerful tool for mapping the pathways of chemical reactions involving this compound. Given its multiple functional groups, the molecule can undergo a variety of reactions, including nucleophilic substitution at the brominated alkyl chain, and metal-catalyzed cross-coupling or nucleophilic aromatic substitution at the iodinated aryl position.
DFT calculations can model the entire course of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction's feasibility (thermodynamics) and rate (kinetics). For instance, in a palladium-catalyzed Suzuki coupling reaction at the C-I bond, computational studies can elucidate the energetics of the key steps: oxidative addition, transmetalation, and reductive elimination.
Transition State Characterization
The transition state (TS) is a critical, fleeting configuration along the reaction coordinate that represents the highest energy barrier between reactants and products. Computationally, a TS is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency. The geometry and energy of the TS determine the activation energy and, therefore, the rate of the reaction.
For a reaction involving this compound, such as an SN2 reaction at the terminal bromine atom by a nucleophile, the transition state would feature a pentacoordinate carbon atom with the incoming nucleophile and the departing bromide ion in apical positions. For a metal-catalyzed reaction at the C-I bond, the transition state for the oxidative addition step would involve the interaction of the palladium catalyst with the iodine and the ipso-carbon of the benzene ring.
Energy Landscape Mapping of Key Transformations
Mapping the energy landscape, or potential energy surface, provides a comprehensive view of a chemical reaction. This involves calculating the Gibbs free energies of all stationary points (reactants, intermediates, transition states, and products) along the reaction pathway.
A hypothetical energy landscape for a two-step reaction, such as the cyanation of the C-I bond, could be mapped. This would reveal the activation energies for each step and the relative stability of any intermediates. Such a map is invaluable for optimizing reaction conditions, as it can highlight the rate-determining step and suggest ways to lower its energy barrier. For example, a computational study could compare different catalysts or solvent systems to find the most efficient pathway for a desired transformation. researchgate.net
Structure-Reactivity Relationships and Predictive Modeling
The specific arrangement of substituents on this compound gives rise to distinct structure-reactivity relationships. The C-I bond is generally more reactive than the C-Br bond in many reactions, such as metal-catalyzed cross-couplings, due to its lower bond dissociation energy. This differential reactivity allows for selective functionalization at the iodine-bearing carbon.
Conformational Analysis of the Butoxy Chain and Aromatic Moiety
The butoxy chain has several rotatable single bonds, leading to a variety of possible conformations. The key dihedral angles include those around the C(aryl)-O, O-C1, C1-C2, C2-C3, and C3-C4 bonds. Studies on similar molecules, such as 1,4-Bis(4-bromobutoxy)benzene, show that the alkyl chain can adopt an extended, all-trans conformation or more compact, gauche conformations. researchgate.netresearchgate.net The relative energies of these conformers are typically within a few kcal/mol of each other, meaning that multiple conformations are likely to be populated at room temperature. The orientation of the butoxy group relative to the aromatic ring also influences the molecule's shape and its interactions with other molecules.
Table 2: Key Conformational Features of the Butoxy Chain
| Dihedral Angle | Description | Expected Stable Conformations |
| C(aryl)-O-C1-C2 | Rotation around the ether bond | Planar or near-planar orientations relative to the ring are often preferred to maximize conjugation. |
| O-C1-C2-C3 | Torsion in the alkyl chain | Anti (180°) and gauche (±60°) conformations. |
| C1-C2-C3-C4 | Torsion in the alkyl chain | Anti (180°) and gauche (±60°) conformations. |
| C2-C3-C4-Br | Torsion involving the bromine atom | Anti (180°) and gauche (±60°) conformations. |
This detailed conformational analysis is crucial for understanding how the molecule might fit into the active site of an enzyme or interact with a catalyst, thereby influencing its biological activity or chemical reactivity.
Future Directions and Emerging Research Opportunities
Development of Greener Synthetic Pathways
The pursuit of green chemistry principles in the synthesis of chemical intermediates is a paramount goal in modern chemical manufacturing. For 1-(4-bromobutoxy)-3-iodobenzene, future research will likely focus on improving the environmental footprint of its production. Traditional multi-step syntheses often involve hazardous reagents, significant solvent use, and generate considerable waste streams.
Future strategies will aim to reduce the process mass index (PMI), a key metric of green chemistry that quantifies the mass of waste generated per kilogram of product. Innovations may include the use of crystallization-based purification methods to replace chromatography, which significantly reduces solvent consumption and waste. epa.gov Adopting processes that minimize the use of hazardous chemicals and decrease energy and water usage will be critical. epa.govsustainabledrugdiscovery.eu Research into chemoenzymatic processes, which combine the selectivity of enzymes with the productivity of metal catalysts, could offer a revolutionary, low-emission alternative to conventional manufacturing. epa.gov These cell-free systems can convert renewable feedstocks into valuable chemicals with high carbon yield and minimal waste, representing a long-term goal for the sustainable production of building blocks like this compound. epa.gov
Table 1: Comparison of Traditional vs. Greener Synthetic Approaches
| Parameter | Traditional Synthetic Approach | Potential Greener Pathway |
|---|---|---|
| Solvents | Use of large volumes of volatile organic compounds (VOCs) | Solvent reduction, use of bio-based solvents, or solvent-free conditions |
| Purification | Chromatography, leading to high solvent waste | Crystallization-based purification epa.gov |
| Energy Consumption | High energy input for heating and distillation | Lower temperature processes, use of renewable energy sustainabledrugdiscovery.euepa.gov |
| Waste Generation | High Process Mass Index (PMI) | Reduced PMI through atom-economical reactions epa.gov |
Exploration of Novel Catalytic Systems
Catalysis is fundamental to the synthesis and functionalization of this compound. The synthesis of its precursor, 1-bromo-3-iodobenzene, often involves a diazotization-iodination sequence starting from 3-bromoaniline. While effective, this can be improved. The use of copper(I) ions as a catalyst for the substitution of the diazonium salt is a known enhancement over uncatalyzed reactions with potassium iodide. stackexchange.com
Future research will focus on developing more efficient and selective catalysts for both the synthesis of the core structure and its subsequent reactions. For instance, advanced palladium-based catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are used in cross-coupling reactions such as the Sonogashira coupling to functionalize the aryl halide positions. rsc.org The development of next-generation catalysts could offer higher turnover numbers, lower catalyst loading, and broader substrate scope. Furthermore, exploring enantioselective iodine(I/III) catalysis could open pathways to chiral derivatives, which is a significant area in pharmaceutical synthesis. scispace.com The goal is to replace stoichiometric reagents with catalytic systems that are more efficient, recyclable, and environmentally benign.
Table 2: Evolution of Catalytic Systems in Aryl Halide Chemistry
| Reaction Type | Conventional Method | Novel Catalytic Approach |
|---|---|---|
| Diazonium Salt Substitution | Uncatalyzed reaction with KI | Copper(I) catalyzed reaction for improved efficiency stackexchange.com |
| Cross-Coupling (e.g., Sonogashira) | Standard Pd(PPh3)4/CuI systems | High-turnover palladium or copper catalysts, ligand-free systems |
| Asymmetric Functionalization | Stoichiometric chiral auxiliaries | Enantioselective Iodine(I/III) catalysis scispace.com |
Integration into Flow Chemistry Methodologies
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly concerning safety, scalability, and efficiency. nih.gov Reactions that are highly exothermic or involve unstable intermediates, such as diazotization reactions, are managed more safely in flow reactors due to superior heat and mass transfer. nih.gov
The synthesis of this compound is an ideal candidate for adaptation to a continuous flow process. A multi-step flow synthesis could be designed where the formation of the 1-bromo-3-iodobenzene precursor and the subsequent alkylation with 1,4-dibromobutane (B41627) are "telescoped" into a single, uninterrupted sequence. nih.gov This approach minimizes the isolation of intermediates, reduces reaction times from hours to minutes, and simplifies purification by using in-line scavenger resins. nih.gov Furthermore, flow chemistry enables the use of high-temperature and high-pressure conditions that are often unsafe in batch reactors, potentially unlocking novel reaction pathways and improving yields. nih.gov The ability to scale up production by "numbering-up" (running multiple reactors in parallel) rather than increasing reactor size provides greater flexibility and efficiency for industrial manufacturing. nih.gov
Table 3: Batch Processing vs. Flow Chemistry for Synthesis
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with exothermic reactions and unstable intermediates | Enhanced safety due to small reaction volumes and superior heat control nih.gov |
| Scalability | Complex and requires re-optimization | Simpler scale-up through continuous operation or numbering-up nih.gov |
| Reaction Time | Hours to days | Seconds to minutes nih.gov |
| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters |
| Multi-step Synthesis | Requires isolation and purification of intermediates | Enables "telescoped" reactions, reducing manual handling and waste nih.govnih.gov |
Expansion of Applications in Optoelectronic Materials
The this compound molecule is an exemplary platform for constructing complex organic molecules for the materials science sector. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for programmed, site-selective cross-coupling reactions. The C-I bond is more readily activated by common transition metal catalysts (e.g., palladium, copper) than the C-Br bond, enabling the sequential introduction of different organic fragments.
This stepwise functionalization is crucial for building the highly conjugated, donor-acceptor systems that are the foundation of optoelectronic materials. For example, a Sonogashira coupling could be performed selectively at the iodine position, followed by a Suzuki or Buchwald-Hartwig reaction at the bromine position. This would allow for the synthesis of precisely defined oligomers and polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The butoxy chain adds solubility and can be used to tune the morphological and film-forming properties of the final material. Research in this area will explore new combinations of coupling partners to fine-tune the electronic properties (e.g., HOMO/LUMO levels, bandgap) of the resulting materials.
Table 4: Orthogonal Reactivity and Potential Applications
| Reactive Site | Potential Cross-Coupling Reaction | Functional Group Introduced | Potential Application |
|---|---|---|---|
| C-I (Iodo) | Sonogashira, Suzuki, Stille, Heck | Alkynes, Aryls, Vinyls (Electron-donating or -withdrawing groups) | Building blocks for conjugated polymers, OLED emitters |
| C-Br (Bromo) | Suzuki, Buchwald-Hartwig, Heck | Aryls, Amines, Vinyls (Secondary functionalization) | Tuning solubility, morphology, and electronic properties |
| C-Br (Butyl) | Nucleophilic Substitution (e.g., with azides, amines) | Azides for "click" chemistry, anchoring groups | Attachment to surfaces or polymer backbones |
Design of Smart Materials with Tailored Properties
"Smart materials" are materials that respond to external stimuli such as light, temperature, or pH. The unique trifunctional nature of this compound makes it a promising scaffold for designing such materials. The two aryl-halide positions can be used to install functional units, while the bromoalkyl chain can serve as an anchor point or a flexible spacer.
Future research could involve incorporating photo-switchable molecules, such as azobenzenes or spiropyrans, onto the aromatic core via cross-coupling reactions. researchgate.net The resulting molecule could then be attached to a polymer backbone or a surface using the terminal bromine on the butoxy chain. This would create a material whose properties, such as color, polarity, or wettability, could be reversibly controlled with light. Similarly, attaching pH-sensitive or ion-binding moieties could lead to the development of novel chemical sensors or responsive drug-delivery systems. The modularity of the synthesis allows for the rational design and fine-tuning of these properties, paving the way for advanced materials with on-demand functionality.
Table 5: Conceptual Smart Materials from this compound
| Stimulus | Functional Moiety to Incorporate | Role of this compound | Potential Application |
|---|---|---|---|
| Light | Azobenzene, Spiropyran | Scaffold for attaching photoswitches via cross-coupling researchgate.net | Photo-controlled surfaces, optical data storage |
| pH | pH-sensitive dyes, ionizable groups (e.g., amines, carboxylic acids) | Framework to link responsive units to a larger system | Chemical sensors, controlled release systems |
| Temperature | Thermo-responsive polymers (e.g., poly(N-isopropylacrylamide)) | Initiator or monomer for polymerization via the butoxy chain | Smart hydrogels, temperature-gated membranes |
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-Bromobutoxy)-3-iodobenzene?
The compound can be synthesized via nucleophilic substitution by reacting 3-iodophenol with 1,4-dibromobutane in the presence of a base like potassium carbonate (K₂CO₃). This method is adapted from analogous bromoalkoxybenzene syntheses, where the phenol oxygen attacks the terminal bromine of the dibromoalkane . Solvents such as acetone or DMF are typically used to enhance reactivity.
Q. How should researchers purify and characterize this compound?
Purification commonly involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Characterization relies on NMR (¹H/¹³C), HPLC for purity assessment, and mass spectrometry to confirm molecular weight (C₁₀H₁₂BrIO, MW 355.01 g/mol). Retrosynthetic tools like AI-driven pathway prediction can also validate synthetic routes .
Q. What are the critical storage and handling precautions for this compound?
Store in a cool, dark place (2–8°C) in a sealed, dry container to prevent degradation via light or moisture. It is incompatible with strong acids/bases and oxidizing agents. Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to potential respiratory irritation .
Q. What analytical techniques are suitable for monitoring its stability in solution?
UV-Vis spectroscopy tracks decomposition under light exposure, while TLC and GC-MS monitor stability in reaction mixtures. For long-term studies, periodic NMR analysis ensures structural integrity .
Advanced Research Questions
Q. How can substitution reactions of the bromobutoxy chain be optimized for diverse derivatives?
The terminal bromine in the butoxy chain undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Optimize by using polar aprotic solvents (DMF, DMSO), elevated temperatures (60–80°C), and catalytic KI to enhance leaving-group ability. Competing elimination (to form alkenes) is minimized by avoiding strong bases .
Q. What biological mechanisms might this compound target, given its structural features?
Analogous iodinated aromatic ethers (e.g., 1-(benzyloxy)-3-iodobenzene) inhibit enzymes like protein kinase C (PKC) and 17β-hydroxysteroid dehydrogenase (17β-HSD) , suggesting potential anticancer activity. The bromobutoxy chain may influence cell permeability or binding affinity, warranting enzymatic assays and cytotoxicity studies .
Q. How does this compound serve as an intermediate in materials science?
It can act as a precursor for liquid crystals or pharmaceutical scaffolds via cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups. Its halogenated structure enables functionalization for optoelectronic materials or metal-organic frameworks (MOFs) .
Q. What experimental strategies elucidate the reaction mechanism of its substitution reactions?
Kinetic studies (e.g., varying nucleophile concentration) distinguish SN1 vs. SN2 pathways . Isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) and computational modeling (DFT) further clarify transition states and stereochemical outcomes .
Q. How can AI-driven retrosynthesis tools improve synthetic planning for derivatives?
Platforms like EPA DSSTox and Reaxys use reaction databases to propose routes for derivatives (e.g., replacing iodine with boronic acids). These tools prioritize steps with high atom economy and minimal protecting-group requirements .
Q. What side reactions occur during synthesis, and how are they mitigated?
Common issues include ether cleavage under acidic conditions or iodine displacement during substitution. Mitigate by controlling pH (neutral conditions) and using milder nucleophiles. Byproducts are removed via selective extraction or chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
